molecular formula C21H19N5OS2 B2916235 N-(4-methylbenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide CAS No. 896699-33-5

N-(4-methylbenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide

Cat. No.: B2916235
CAS No.: 896699-33-5
M. Wt: 421.54
InChI Key: OBXKSTSBVHWUQH-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a thiazole core, an acetamide linker, and a 2-thioxo-1,2-dihydroquinazolin-4-yl moiety substituted with a 4-methylbenzyl group. The thiazole ring is functionalized at the 2-position with a quinazolinone-derived amine, while the acetamide group connects to the 4-methylbenzyl substituent.

Properties

CAS No.

896699-33-5

Molecular Formula

C21H19N5OS2

Molecular Weight

421.54

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C21H19N5OS2/c1-13-6-8-14(9-7-13)11-22-18(27)10-15-12-29-21(23-15)26-19-16-4-2-3-5-17(16)24-20(28)25-19/h2-9,12H,10-11H2,1H3,(H,22,27)(H2,23,24,25,26,28)

InChI Key

OBXKSTSBVHWUQH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC3=NC(=S)NC4=CC=CC=C43

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-methylbenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological activity, and mechanism of action of this compound based on diverse research findings.

Synthesis

The synthesis of this compound involves several steps, typically including the formation of thiazole and quinazoline derivatives. The synthetic pathway generally follows these steps:

  • Formation of Thiazole : Starting with thiazole precursors, the thiazole ring is constructed using appropriate reagents.
  • Quinazoline Synthesis : The quinazoline moiety is synthesized through cyclization reactions involving 2-aminoaryl ketones and isothiocyanates.
  • Final Coupling : The final acetamide structure is formed by coupling the thiazole and quinazoline components with a 4-methylbenzyl group.

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies showed that derivatives containing quinazoline structures exhibited cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanism often involves induction of apoptosis as evidenced by caspase activation assays .
CompoundCell LineIC50 (µM)Mechanism
6fA54915.3Apoptosis via caspase activation
6gC612.7DNA synthesis inhibition

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have indicated that thiazole and quinazoline derivatives possess activity against various bacterial strains:

  • Inhibition Studies : Compounds were tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations .
Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as α-glucosidase, which is crucial in carbohydrate metabolism .
  • Apoptotic Pathways : Induction of apoptosis in cancer cells through mitochondrial pathways has been observed, suggesting that these compounds can trigger programmed cell death effectively .
  • Antimicrobial Mechanisms : The interaction with bacterial cell walls or disruption of metabolic pathways may explain the antimicrobial effects observed .

Case Studies

Several studies highlight the effectiveness of compounds within this class:

  • Anticancer Efficacy : A study evaluated a series of thiazole derivatives for anticancer properties, reporting significant growth inhibition in treated cell lines compared to controls .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial activity of related compounds against clinical isolates, demonstrating superior efficacy compared to standard antibiotics .

Scientific Research Applications

(4-Bromo-2-methylpyrazol-3-yl)-piperazin-1-ylmethanone is a synthetic organic compound with a structure that includes a pyrazole ring substituted with a bromine atom and a piperazine moiety. The chemical formula is C9H13BrN4O. The bromine atom enhances the compound's lipophilicity, which can affect how it interacts with biological targets.

Scientific Research Applications

(4-Bromo-2-methylpyrazol-3-yl)-piperazin-1-ylmethanone and similar compounds have potential applications in antimicrobial, anticancer, and neuropharmacological treatments.

Antimicrobial Activity Certain pyrazole derivatives have demonstrated efficacy against various bacterial strains.
Anticancer Properties Compounds containing trifluoromethyl groups are often associated with improved potency against cancer cells because of their ability to modulate biological pathways. One study synthesized novel thiazole pyrimidine derivatives and evaluated their antiproliferative activity on human cancer cell lines A375, C32, DU145, and MCF-7/WT, as well as normal cell lines CHO-K1 and HaCaT. Compound 34 proved to be the most active agent, with the presence of an electronegative chlorine (Cl) group being essential for antiproliferative activity . Another study on pyridine-substituted thiazole hybrids found that compounds 41a, 41c, and 41b exhibited cytotoxicity against liver carcinoma (HepG2), laryngeal carcinoma (Hep-2), prostate cancer (PC3), and breast cancer (MCF-7) cell lines .
Neuropharmacological Effects The piperazine structure is known for its interactions with neurotransmitter receptors, which could lead to potential applications in treating neurological disorders.

(4-Bromo-2-methylpyrazol-3-yl)-piperazin-1-ylmethanone has shown potential biological activity, particularly in pharmacological contexts. Interaction studies have shown that (4-Bromo-2-methylpyrazol-3-yl)-piperazin-1-ylmethanone can engage with various biological macromolecules. In biological systems, the compound could interact with enzymes and receptors, influencing metabolic pathways and signaling cascades.

Structural Comparison

The presence of a bromine atom and the specific arrangement of functional groups in (4-Bromo-2-methylpyrazol-3-yl)-piperazin-1-ylmethanone contribute to its distinct biological profile compared to similar compounds.

Compound NameStructure FeaturesBiological Activity
2-MethylpyrazolePyrazole ring without substitutionAntimicrobial
4-MethylpiperazinePiperazine ring without pyrazoleCNS activity
5-Bromo-1H-pyrazoleBrominated pyrazoleAnticancer potential
3-(Piperazin-1-yl)pyrazolePiperazine linked directly to pyrazoleNeuroactive

Research on Related Compounds

Other studies have explored pyrazole derivatives for various biological activities:

  • A derivative containing an indole scaffold exhibited antitubercular activity. Compound 4, 3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole, demonstrated significant antitubercular activity.
  • Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for kinase activity. Compound C03 showed acceptable activity with an IC50 value of 56 nM to TRKA kinase .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole-Acetamide Backbones

  • HQ007 (): Structure: 2-(2-((6-aminopyridin-2-yl)amino)thiazol-4-yl)-N-(5-methylthiazol-2-yl)acetamide. The 5-methylthiazol substituent may enhance lipophilicity compared to the target compound’s 4-methylbenzyl group. HQ007 demonstrated cytotoxicity in experimental models, suggesting the thiazole-acetamide scaffold’s relevance in drug design .
  • Compound from : Structure: N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide. Comparison: Shares the 4-methylbenzyl-thiazole-acetamide framework but substitutes the quinazolinone with a dihydrodioxin ring and a thioether linkage. The absence of the thioxo group may reduce metal-binding capacity, while the dihydrodioxin moiety could improve metabolic stability .
Feature Target Compound HQ007 Compound
Core Structure Thiazole-acetamide-quinazolinone Thiazole-acetamide-pyridine Thiazole-acetamide-dihydrodioxin
Key Substituents 4-methylbenzyl, 2-thioxo-quinazolin-4-yl 5-methylthiazol, 6-aminopyridin-2-yl 2,3-dihydrodioxin, 4-methylbenzyl-thio
Molecular Weight ~438.5 g/mol (estimated) ~361.4 g/mol (reported) 412.5 g/mol (reported)
Functional Groups Thioxo (C=S), acetamide, aromatic amine Acetamide, pyridinylamine Thioether (C-S-C), acetamide

Analogues with Heterocyclic Modifications

  • Triazine-Imidazolidine Derivatives (): Compounds such as ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]-5-chloro-4-methylphenylthio}acetate incorporate sulfonamide and triazine groups. Unlike the target compound, these lack the thiazole-quinazolinone synergy but share acetamide-mediated conjugation, which may influence pharmacokinetic properties like solubility .
  • Thiazolidinone Derivatives (): (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives feature a dioxothiazolidinone ring.

Pharmacological and Physicochemical Insights

  • Solubility : The 4-methylbenzyl group in the target compound likely reduces aqueous solubility compared to HQ007’s pyridinylamine or ’s dihydrodioxin, which introduce polar groups.
  • Bioactivity: Quinazolinone-thioxo moieties are associated with kinase inhibition (e.g., EGFR), whereas HQ007’s cytotoxicity may stem from pyridine-mediated intercalation or protease inhibition .
  • Stability : The thioxo group in the target compound may confer susceptibility to oxidation, unlike the thioether in ’s compound, which is more stable .

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